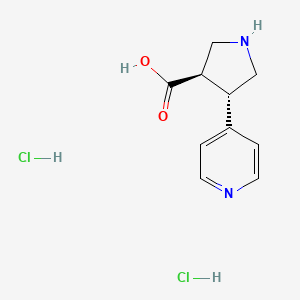
Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate
Vue d'ensemble
Description
Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is a significant intermediate in the synthesis of 1H-indazole derivatives . These nitrogen heterocyclic compounds have garnered attention due to their unique biological activities, low toxicity, and structural diversity. Indazole derivatives exhibit a wide range of effects, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization properties. Beyond medicine, they also find applications in agriculture, energy, and other fields .
Molecular Structure Analysis
The single crystal structure is determined via X-ray diffraction . Density functional theory (DFT) calculations corroborate the optimized molecular structure with the experimentally observed single crystal structure. The DFT calculations reveal a 98.28% stable conformer and 1.72% unstable conformers .
Chemical Reactions Analysis
This compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction . This reaction opens up possibilities for further modification and exploration of the indazole structure type .
Applications De Recherche Scientifique
Structural Analysis and Hydrogen Bonding
- Hydrogen Bonding Interactions : Research on compounds structurally related to Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, reveals important insights into their hydrogen bonding interactions. These interactions include N—H⋯N and N—H⋯O contacts, contributing to the formation of hydrogen-bonded dimeric or quartet structures (Lynch & Mcclenaghan, 2004).
Synthesis and Reactivity
- Synthesis of Derivatives : The synthesis of various derivatives from related thiazole compounds involves reactions with nucleophilic reagents, leading to the formation of different functional groups and structures. For example, the reaction of methyl arylcarbodithioates with isothiocyanatoacetate in the presence of sodium hydride results in sodium salts of certain thiazole derivatives (Mayer, Hartenhauer, & Gruner, 1990).
- Chemical Transformations : Compounds similar to this compound undergo various transformations under the action of bases, leading to the formation of different derivatives with potential applications in synthesis and material science (Maadadi, Pevzner, & Petrov, 2017).
Application in Organic Synthesis
- Organic Ionic Liquids : Derivatives of thiazole, like 4- and 5-methyl thiazole, have been utilized to create organic ionic liquids. These liquids can promote specific chemical reactions, such as the benzoin condensation, demonstrating the potential of thiazole derivatives in organic synthesis (Davis & Forrester, 1999).
- Antibacterial Activity : Some thiazole derivatives, like 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, have been investigated for their antibacterial properties. This suggests potential applications of thiazole derivatives in the development of antibacterial agents (Markovich, Kudryavtseva, Bogatyrev, Sysoev, Klimova, & Nazarov, 2014).
Propriétés
IUPAC Name |
sodium;5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.Na/c1-5-6(9(2,3)4)13-7(10-5)8(11)12;/h1-4H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBETVZPXNUJHSR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)[O-])C(C)(C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















